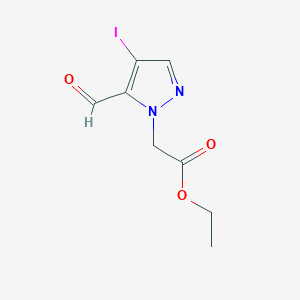

Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O3/c1-2-14-8(13)4-11-7(5-12)6(9)3-10-11/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTLMVSFYLJGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C=N1)I)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate typically involves the iodination of a pyrazole derivative followed by formylation and esterification reactions. The general synthetic route can be summarized as follows:

Iodination: A pyrazole derivative is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position of the pyrazole ring.

Formylation: The iodinated pyrazole is then subjected to a formylation reaction using a formylating agent such as formic acid or a formylating reagent like Vilsmeier-Haack reagent.

Esterification: The resulting formylated pyrazole is esterified with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ethyl 2-(5-carboxy-4-iodopyrazol-1-yl)acetate.

Reduction: Ethyl 2-(5-hydroxymethyl-4-iodopyrazol-1-yl)acetate.

Substitution: Ethyl 2-(5-formyl-4-substituted-pyrazol-1-yl)acetate.

Scientific Research Applications

Chemistry

Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate serves as a crucial building block in organic synthesis, particularly for developing heterocyclic compounds. Its unique structure allows for:

- Formation of Complex Molecules : It can be used to synthesize more complex pyrazole derivatives, which are valuable in medicinal chemistry.

- Reactivity Studies : The compound can undergo oxidation, reduction, and substitution reactions, providing insights into reaction mechanisms and the behavior of similar compounds.

Biology

In biological research, this compound has potential applications due to its structural similarity to biologically active molecules:

- Enzyme Inhibitors : It can be explored as a scaffold for designing enzyme inhibitors, particularly those targeting pathways like Wnt signaling, which is crucial in cancer biology .

- Receptor Ligands : Its ability to interact with biological receptors makes it a candidate for studying receptor-ligand interactions, potentially leading to new therapeutic agents.

Industry

In industrial applications, this compound is utilized in:

- Specialty Chemicals : The compound is involved in synthesizing specialty chemicals with unique properties that are essential for various industrial processes.

- Material Science : Its derivatives may contribute to developing materials with specific functionalities, such as improved thermal stability or enhanced mechanical properties .

Case Study 1: Synthesis of Pyrazole Derivatives

A study demonstrated that this compound could be transformed into various pyrazole derivatives through nucleophilic substitution reactions. These derivatives were evaluated for their biological activities, indicating potential as drug candidates .

Research focused on the biological activity of compounds derived from this compound showed promising results as enzyme inhibitors. The study revealed that certain derivatives exhibited significant inhibition against specific targets involved in cancer progression .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the iodine atom can serve as a site for further functionalization or substitution.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations :

- Iodine vs.

- Formyl Group : The 5-formyl substituent (shared with compound 4b in ) increases electrophilicity, making the compound reactive toward nucleophiles (e.g., in Schiff base formation).

- Ethyl Acetate Moiety : Common in all analogues, this group improves solubility in organic solvents and may act as a prodrug feature in pharmaceuticals .

Physicochemical Properties

A comparison of computed and experimental properties:

*Estimates based on structural similarity to referenced compounds.

Key Insights :

- The iodine atom and formyl group increase molecular weight and polar surface area compared to nitro or ethylthio analogues, likely affecting bioavailability and membrane permeability.

- Lower XLogP3 (lipophilicity) in nitro-substituted compounds vs. higher values in iodo/formyl derivatives suggests divergent solubility profiles.

Crystal Structure and Intermolecular Interactions

- Brominated Benzofuran : Stabilized by aromatic π-π interactions (3.814 Å) and weak C-H⋯O hydrogen bonds. Iodo analogues may exhibit stronger halogen bonding (C-I⋯O/N) due to iodine’s polarizability.

- Isostructural Thiazoles : Planar molecular conformations with fluorophenyl groups perpendicular to the core. The target compound’s formyl group may disrupt planarity, altering packing efficiency.

Biological Activity

Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

Synthesis of this compound

The compound can be synthesized through various methods involving the reaction of hydrazones with aldehydes and iodo compounds. A common synthetic route includes:

- Formation of Pyrazole : The initial step involves the reaction of an appropriate hydrazone with an aldehyde in the presence of iodine, leading to the formation of a 4-iodopyrazole derivative.

- Acetylation : The resulting pyrazole is then treated with ethyl acetate to yield this compound.

This method has been shown to produce the compound in moderate to high yields, depending on the specific conditions employed during synthesis .

Biological Activity

This compound has demonstrated a range of biological activities that make it a candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazoles, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : Compounds similar to this compound were tested against human cancer cells, showing IC50 values in the micromolar range. These results suggest potential as anticancer agents .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of pyrazole derivatives. This compound has been evaluated for its effectiveness against several bacterial strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Low inhibition |

These findings indicate that this compound may serve as a lead structure for developing new antimicrobial agents.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Some studies suggest that pyrazole derivatives can inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Cell Cycle Arrest : Evidence shows that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several case studies have illustrated the potential applications of pyrazole derivatives in drug development:

- Case Study on Anticancer Activity : A study demonstrated that a related pyrazole derivative significantly inhibited tumor growth in xenograft models, supporting its potential as an anticancer therapeutic agent.

- Antimicrobial Efficacy Assessment : Another study focused on evaluating the antimicrobial properties against multi-drug resistant strains.

Q & A

Q. What are the recommended methodologies for synthesizing Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate?

Synthesis typically involves functionalizing a pyrazole core. A general approach includes:

- Iodination and formylation : Introduce iodine and formyl groups via electrophilic substitution or metal-catalyzed reactions (e.g., Vilsmeier-Haack formylation).

- Acetate ester formation : React the pyrazole derivative with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

Characterization via NMR (¹H/¹³C), IR, and mass spectrometry is critical to confirm purity .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Assign peaks for the pyrazole ring (δ 7.5-8.5 ppm for aromatic protons), formyl group (δ ~9.8 ppm), and ethyl acetate (δ 1.2-4.3 ppm) .

- X-ray crystallography : Resolve the 3D structure using single-crystal diffraction. SHELX programs (SHELXT for structure solution, SHELXL for refinement) are widely used .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at ~323 g/mol).

Q. What safety protocols should be followed when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from light and moisture.

- Waste disposal : Follow institutional guidelines for halogenated organic waste. Refer to SDS sheets for pyrazole analogs (e.g., acute toxicity data) .

Advanced Research Questions

Q. How can SHELX programs optimize crystal structure determination for this compound?

- Data collection : Use high-resolution (<1.0 Å) X-ray data to resolve iodine’s electron density.

- Space-group determination : SHELXT automates this step using Laue group symmetry and element hints .

- Refinement : SHELXL refines anisotropic displacement parameters for iodine and hydrogen-bonding networks. Address twinning or disorder using PART and EADP commands .

Q. How can the reactivity of the iodo and formyl groups be leveraged for derivatization?

- Cross-coupling reactions : Utilize the iodine substituent in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

- Reductive amination : React the formyl group with primary amines (e.g., NaBH₃CN, MeOH) to generate imine derivatives for bioactivity screening.

Monitor reaction progress via TLC and HPLC-MS .

Q. How should researchers address contradictions in physicochemical data (e.g., solubility, melting point)?

- Reproducibility checks : Verify experimental conditions (solvent purity, heating rates).

- Computational validation : Compare experimental melting points with COSMO-RS predictions or DSC data. For solubility, use Hansen solubility parameters (δD, δP, δH) .

- Peer validation : Cross-reference with crystallographic data (e.g., hydrogen-bonding networks affecting solubility) .

Q. What computational strategies predict the compound’s interactions in biological systems?

- Docking studies : Use AutoDock Vina to model binding to target proteins (e.g., kinases, leveraging pyrazole’s affinity for ATP-binding sites).

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity).

- MD simulations : Simulate solvation dynamics in water/ethyl acetate mixtures using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.